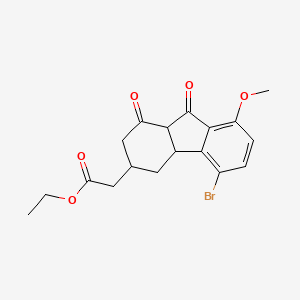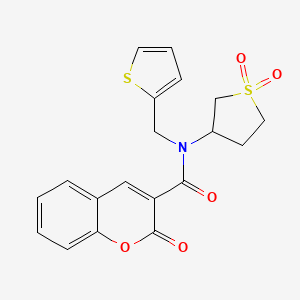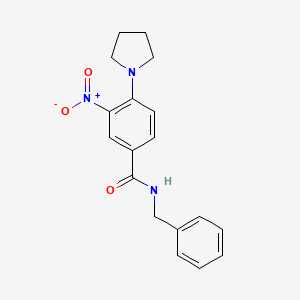![molecular formula C20H21BrN2O3 B4085631 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)
2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate
Descripción general
Descripción
2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate involves its interaction with various biological targets. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and histone deacetylases, which play a role in cancer cell growth and proliferation. It has also been shown to interact with certain receptors, including the estrogen receptor, which is involved in the development of breast cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate in lab experiments is its unique chemical structure, which allows it to interact with various biological targets. It also exhibits promising activity against various targets, making it an ideal lead compound for the development of new drugs.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate in scientific research. One direction is the development of new drugs based on this compound. It has shown promising activity against various targets, making it an ideal lead compound for drug development.
Another direction is the use of this compound in biomedical imaging. Its unique chemical structure and fluorescent properties make it an ideal candidate for imaging applications, and it has the potential to be used to visualize various biological processes in vivo.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This may involve the screening of this compound against additional biological targets and the investigation of its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been used in various scientific research applications, including cancer research, drug discovery, and biomedical imaging. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been used as a potential drug candidate for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer.
In drug discovery, this compound has been screened for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. It has been found to exhibit promising activity against various targets, making it a potential lead compound for the development of new drugs.
In biomedical imaging, this compound has been used as a fluorescent probe for the visualization of biological processes. Its unique chemical structure and fluorescent properties make it an ideal candidate for imaging applications, and it has been used to visualize various cellular processes, including protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
[1-(4-bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-13-8-19-20(9-14(13)2)23(12-22-19)10-18(26-15(3)24)11-25-17-6-4-16(21)5-7-17/h4-9,12,18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJJNONUQVRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)Br)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4085553.png)
![ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4085558.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4085569.png)

![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4085581.png)
![2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B4085587.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4085591.png)
![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4085604.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)


![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)